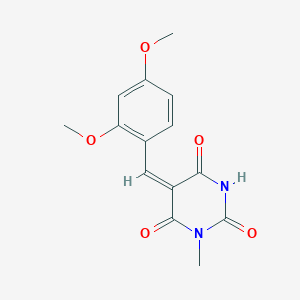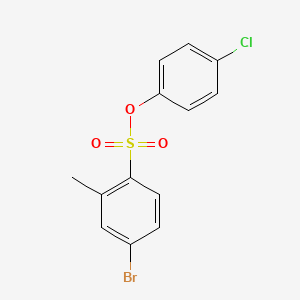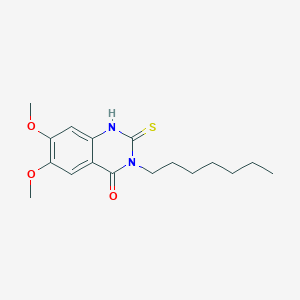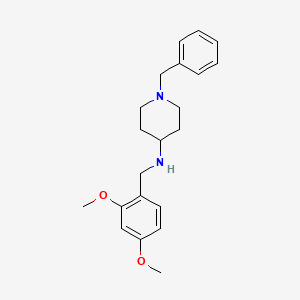
5-(2,4-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
5-(2,4-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMMP, is a pyrimidinetrione derivative that has been studied for its potential therapeutic applications in various fields of medicine. DMMP is a small molecule with a molecular weight of 311.32 g/mol and a chemical formula of C15H14N2O5.
Applications De Recherche Scientifique
Cholinesterase Inhibition
- Molecular Docking : Molecular docking studies revealed that compound 5c interacts with both the catalytic active site and the peripheral anionic site of acetylcholinesterase .
Potential Anti-Alzheimer’s Drug
The triazine scaffold, to which AKOS001623783 belongs, shows promise in developing anti-Alzheimer’s drugs. Here’s why:
- Continuation : The current study focuses on new 1,3,5-triazine–1,2,4-triazine hybrids, including AKOS001623783 , for cholinesterase inhibition .
Glassy Gels
Recent research has led to the creation of a new class of materials called “glassy gels” . These materials are exceptionally hard and resistant to breakage, even though they contain over 50% liquid. While not directly related to AD, this highlights the versatility of triazine-based compounds .
Quantum Science and Technology
In a broader context, quantum science and technology are gaining prominence. The United Nations has declared 2025 as the International Year of Quantum Science and Technology . Quantum advancements could impact various fields, including drug discovery and material science .
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines
Researchers have developed synthetic protocols for preparing various 2,4,6-tri-substituted 1,3,5-triazines. These compounds contain diverse functional groups, including alkyl, aromatic, and ester moieties. While not specific to AKOS001623783 , this work underscores the broader interest in triazine derivatives .
Propriétés
IUPAC Name |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-16-13(18)10(12(17)15-14(16)19)6-8-4-5-9(20-2)7-11(8)21-3/h4-7H,1-3H3,(H,15,17,19)/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLSPRRKOUDXQL-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-4-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4836986.png)
![5,6-dimethyl-3-(3-pyridinylmethyl)-2-{[2-(trifluoromethyl)benzyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4836992.png)
![5-(4-chlorophenyl)-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4836999.png)

![N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B4837017.png)
![propyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4837020.png)
![6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B4837031.png)


![2-{[4-(pentanoylamino)benzoyl]amino}benzamide](/img/structure/B4837047.png)
![N-[3-(1-azepanyl)-3-oxopropyl]-4-fluorobenzenesulfonamide](/img/structure/B4837049.png)
![ethyl 2-[({2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4837055.png)

